molecular formula C9H9BrF2N2 B1407878 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1774895-23-6

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine

Cat. No. B1407878
CAS RN: 1774895-23-6
M. Wt: 263.08 g/mol
InChI Key: GKFHFZPRXCUHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine is not fully understood. However, it has been shown to inhibit the activity of certain protein kinases, which are enzymes involved in the regulation of various cellular processes such as cell growth and division. The inhibition of these enzymes can lead to the suppression of cancer cell growth and the alleviation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain protein kinases, which can lead to the suppression of cancer cell growth and the alleviation of inflammation. It has also been shown to have an effect on the central nervous system, with studies suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine in lab experiments include its high purity and availability, as well as its versatility as a building block for the synthesis of other compounds. However, its limitations include its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many future directions for research involving 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine. One potential direction is the development of more potent and selective inhibitors of protein kinases for the treatment of cancer and inflammation. Another potential direction is the development of fluorescent probes for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for neurological disorders.

Scientific Research Applications

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine has been used in various scientific research applications. It is commonly used as a building block in the synthesis of other compounds. It has been used in the synthesis of inhibitors of protein kinases, which are important targets for the treatment of various diseases such as cancer and inflammation. It has also been used in the synthesis of fluorescent probes for imaging studies.

properties

IUPAC Name

3-bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c10-7-5-13-3-1-8(7)14-4-2-9(11,12)6-14/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFHFZPRXCUHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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